1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine is a heterocyclic compound that features a pyrazole ring fused with a piperazine moietyThe pyrazole ring is known for its versatility in organic synthesis and its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with piperazine under nucleophilic substitution conditions. The reaction is often catalyzed by acids to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors, it helps inhibit the enzyme’s activity, thereby regulating blood glucose levels in diabetic patients .
Comparison with Similar Compounds
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)piperazine
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-amine)
Uniqueness: 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H20N4/c1-3-15-11(8-10(2)13-15)9-14-6-4-12-5-7-14/h8,12H,3-7,9H2,1-2H3 |
InChI Key |
DHSCJLUFPXETDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.